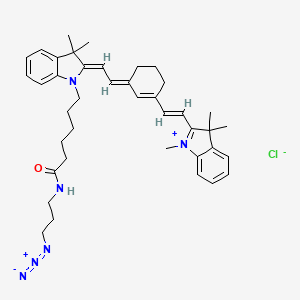

Cyanine7 azide (chloride)

Description

Contextualization within Cyanine (B1664457) Dye Family for Biomedical Research

The cyanine dye family is a class of synthetic dyes characterized by two nitrogen-containing heterocyclic rings connected by a polymethine chain. The length of this chain is a primary determinant of the dye's absorption and emission wavelengths. Cyanine7 (Cy7) is a member of the heptamethine cyanine group, featuring a seven-carbon chain that shifts its fluorescence properties into the near-infrared (NIR) spectrum, typically between 700 and 900 nm. interchim.frnih.gov

This NIR window is highly advantageous for biomedical research, especially for in vivo imaging. interchim.fr Light in this spectral region can penetrate tissues more deeply and encounters less interference from the natural fluorescence of biological molecules, a phenomenon known as autofluorescence. This results in a clearer signal and a better signal-to-noise ratio in imaging experiments. Consequently, Cy7 and its derivatives, such as Cyanine7 azide (B81097), are well-suited for applications like small animal imaging. lumiprobe.com

Rationale for Azide Functionalization in Bioorthogonal Chemistry

The addition of an azide group (-N3) to the Cyanine7 structure is a critical modification that allows it to be used in bioorthogonal chemistry. lumiprobe.com Bioorthogonal reactions are chemical reactions that can be performed in living organisms without interfering with their natural biochemical processes. The azide group serves as a "bioorthogonal handle," a chemically reactive group that is otherwise inert in the biological environment.

The primary purpose of this azide functionalization is to enable "click chemistry," a set of powerful and reliable chemical reactions. The most common of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between the azide-functionalized dye and a molecule containing a terminal alkyne. For applications in living cells, a copper-free alternative known as strain-promoted azide-alkyne cycloaddition (SPAAC) is often preferred to avoid the potential toxicity of copper catalysts. confluore.com

This functionality allows for the specific fluorescent labeling of alkyne-modified biomolecules, including proteins, nucleic acids, and glycans. lumiprobe.com For example, researchers can introduce alkyne-bearing metabolic precursors to cells, which are then incorporated into newly synthesized biomolecules. The subsequent addition of Cyanine7 azide enables the visualization of these specific molecules.

Overview of Research Utility and Scope in Contemporary Chemical Biology

The combination of NIR fluorescence and a bioorthogonal azide handle makes Cyanine7 azide (chloride) a versatile and widely used tool in modern chemical biology. glpbio.com Its applications span various areas of research, from fundamental cellular studies to the development of new diagnostic and therapeutic strategies.

A significant area of application is in proteomics , the large-scale study of proteins. Cyanine7 azide can be used to label and identify specific proteins within complex biological samples. It is also employed in glycobiology to visualize and study glycans, which are complex carbohydrates often involved in disease processes. By metabolically labeling glycans with alkyne-modified sugars and then reacting them with Cyanine7 azide, researchers can track changes in glycan expression.

Furthermore, Cyanine7 azide is extensively used in in vivo imaging studies. interchim.fr Its NIR fluorescence properties are ideal for the non-invasive tracking of labeled cells or molecules in small animal models, providing critical insights into disease progression, drug delivery, and cellular trafficking. nih.govlumiprobe.com It has been utilized, for instance, to label and monitor tumor cells to better understand metastasis. The azide group also facilitates the development of targeted fluorescent probes by allowing the dye to be attached to molecules that bind to specific cellular receptors, thereby enhancing the imaging signal from the target tissue.

In some advanced applications, Cyanine7 azide has been used in strategies that convert weak Cerenkov luminescence signals into stronger fluorescence signals for enhanced imaging. nih.gov

Data Tables

Table 1: Physicochemical Properties of Cyanine7 Azide (Chloride)

| Property | Value | Reference |

| Molecular Formula | C40H51ClN6O | glpbio.comglpbio.com |

| Molecular Weight | 667.33 g/mol | interchim.fr |

| Excitation Maximum (λex) | ~750 nm | lumiprobe.cominterchim.fr |

| Emission Maximum (λem) | ~773 nm | lumiprobe.cominterchim.fr |

| Molar Extinction Coefficient (ε) | ~199,000 M⁻¹cm⁻¹ | interchim.fr |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF), low solubility in water | glpbio.cominterchim.fr |

Table 2: Bioorthogonal Chemistry Applications of Cyanine7 Azide

| Reaction Type | Key Reactant | Common Use Cases |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | Labeling of proteins, nucleic acids, and other biomolecules in vitro |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., DBCO) | Live-cell imaging, in vivo labeling to avoid copper toxicity |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C40H51ClN6O |

|---|---|

Molecular Weight |

667.3 g/mol |

IUPAC Name |

N-(3-azidopropyl)-6-[(2Z)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanamide;chloride |

InChI |

InChI=1S/C40H50N6O.ClH/c1-39(2)32-17-8-10-19-34(32)45(5)36(39)24-22-30-15-13-16-31(29-30)23-25-37-40(3,4)33-18-9-11-20-35(33)46(37)28-12-6-7-21-38(47)42-26-14-27-43-44-41;/h8-11,17-20,22-25,29H,6-7,12-16,21,26-28H2,1-5H3;1H |

InChI Key |

RUWCHESRINLNNW-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C/C(=C/C=C\4/C(C5=CC=CC=C5N4CCCCCC(=O)NCCCN=[N+]=[N-])(C)C)/CCC3)C)C.[Cl-] |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)NCCCN=[N+]=[N-])(C)C)CCC3)C)C.[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications

The synthesis of Cyanine7 azide (B81097) (chloride) can be approached through various strategies, primarily focusing on the efficient and site-specific introduction of the azide moiety. This functional group is crucial as it allows for the conjugation of the fluorophore to other molecules via bioorthogonal chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".

Strategies for Azide Incorporation

The introduction of an azide group onto the Cyanine7 scaffold can be achieved through two main pathways: direct derivatization of the complete fluorophore or by building the dye from a precursor already containing the azide functionality.

Direct derivatization involves the modification of a pre-synthesized Cyanine7 dye that bears a suitable reactive group. A common method is the conversion of a hydroxyl or a leaving group on the Cyanine7 molecule to an azide. For instance, a Cyanine7 derivative with a terminal hydroxyl group can be tosylated and subsequently reacted with sodium azide to yield the desired Cyanine7 azide. This approach is advantageous when a variety of Cyanine7 derivatives are readily available, allowing for a modular approach to the synthesis of different azide-functionalized dyes.

Another direct route involves the use of a bifunctional linker. A Cyanine7 dye with a reactive group, such as an N-hydroxysuccinimide (NHS) ester, can be reacted with a molecule containing both an amine and an azide group. This method provides a straightforward way to introduce the azide functionality at a specific position on the fluorophore.

An alternative and often more robust strategy involves the synthesis of the Cyanine7 dye from precursor molecules, where one of the precursors already contains the azide group. The conventional synthesis of cyanine (B1664457) dyes involves the condensation of two heterocyclic quaternary salts with a polymethine bridge precursor. In this approach, one of the indolenine precursors can be functionalized with an azide-containing alkyl chain prior to the condensation reaction. This method prevents the exposure of the azide group to harsh reaction conditions that might be required for the synthesis of the core cyanine structure, thus preserving its integrity. acs.org

This modular approach is particularly beneficial as it allows for the late-stage introduction of delicate functional groups, minimizing the risk of their decomposition. acs.org For example, a carboxy-indolium precursor can be synthesized and subsequently coupled with an azide-containing amine to form an amide bond before the final condensation step to form the asymmetric cyanine dye. acs.org

Structural Design Principles for Enhanced Spectroscopic Performance

The spectroscopic properties of Cyanine7 azide, such as its absorption and emission wavelengths, quantum yield, and photostability, are intricately linked to its molecular structure. Careful design of the polymethine bridge and the incorporation of specific functional groups are key to optimizing its performance in the near-infrared (NIR) region.

Impact of Polymethine Bridge Length on Near-Infrared Characteristics

The length of the polymethine chain is a critical determinant of the absorption and emission maxima of cyanine dyes. researchgate.netnih.gov For Cyanine7, a heptamethine chain connects the two indolenine heterocyclic nuclei. Lengthening the polymethine chain increases the extent of the π-conjugated system, which in turn lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.org This shift results in a bathochromic (red) shift of both the absorption and emission spectra, pushing them further into the NIR region. researchgate.netnih.gov

The following table illustrates the general trend of how the number of methine groups in the polymethine chain influences the spectral properties of cyanine dyes.

| Cyanine Dye | Number of Methine Groups | Typical Absorption Max (nm) | Typical Emission Max (nm) |

| Cy3 | 3 | ~550 | ~570 |

| Cy5 | 5 | ~650 | ~670 |

| Cy7 | 7 | ~750 | ~775 |

Note: The exact wavelengths can vary depending on the solvent and substituents.

This tunable property allows for the rational design of cyanine dyes with specific NIR characteristics suitable for various imaging applications. researchgate.net

Role of Rigid Bridged Polymethine Chains in Quantum Yield Enhancement

A significant challenge with long-chain cyanine dyes is their propensity for non-radiative decay through cis-trans isomerization of the polymethine chain, which leads to a lower fluorescence quantum yield. nih.gov To counteract this, structural rigidification of the polymethine bridge is a widely adopted strategy to enhance the quantum yield and photostability. acs.orgmdpi.com

Influence of Sulfo-Groups on Aqueous Solubility and Anti-Aggregation Properties

Non-sulfonated cyanine dyes, including the parent structure of Cyanine7 azide, generally exhibit low solubility in aqueous solutions. lumiprobe.comglpbio.com This can be problematic for biological applications, which are typically conducted in aqueous buffers. To address this limitation, sulfonate groups (-SO₃⁻) are introduced into the cyanine structure. lumiprobe.comglpbio.com

The presence of charged sulfonate groups significantly increases the hydrophilicity of the dye, leading to improved water solubility. lumiprobe.comglpbio.com This allows for labeling reactions to be performed in purely aqueous conditions without the need for organic co-solvents like DMF or DMSO. lumiprobe.comglpbio.com

Furthermore, the negatively charged sulfo-groups help to prevent the aggregation of dye molecules in aqueous environments. lumiprobe.comglpbio.comnih.gov Dye aggregation is a common issue with cyanine dyes that can lead to fluorescence quenching and altered spectral properties. The electrostatic repulsion between the sulfonate groups on adjacent dye molecules minimizes this self-association, ensuring that the dye remains in its monomeric, fluorescent state. lumiprobe.comglpbio.com

The table below summarizes the key differences between non-sulfonated and sulfonated Cyanine7 dyes.

| Property | Non-Sulfonated Cyanine7 | Sulfonated Cyanine7 |

| Aqueous Solubility | Low | High |

| Aggregation in Water | Prone to aggregation | Reduced aggregation |

| Requirement for Organic Co-solvent | Yes | No |

| Fluorescent Properties | Similar to sulfonated version | Similar to non-sulfonated version |

Chemo-selective Reaction Strategies

The azide moiety of Cyanine7 azide allows it to undergo highly selective ligation reactions, primarily through cycloaddition with alkynes. These bioorthogonal reactions can be categorized into two main types: copper-catalyzed and strain-promoted cycloadditions. These strategies offer robust and versatile methods for attaching the Cyanine7 fluorophore to target molecules.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocols

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency and regioselectivity, exclusively forming a stable 1,4-disubstituted 1,2,3-triazole linkage. nih.gov This reaction involves the conjugation of Cyanine7 azide with a terminal alkyne-modified molecule in the presence of a copper(I) catalyst.

The generation of the active Cu(I) species is typically achieved in situ by the reduction of a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), with a reducing agent like sodium ascorbate. nih.govrsc.org To enhance the reaction rate and prevent the oxidation of the Cu(I) catalyst, a stabilizing ligand is often employed. rsc.org Common ligands include Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), with the latter being water-soluble and particularly suitable for bioconjugation reactions in aqueous media. rsc.org The reaction is generally performed under mild conditions, including aqueous buffers and ambient temperature, and is insensitive to pH in the range of 4-11. beilstein-journals.org

A typical protocol for labeling an alkyne-modified biomolecule with Cyanine7 azide using CuAAC would involve the following components:

| Component | Role | Typical Concentration/Ratio |

| Alkyne-modified Biomolecule | Substrate | Varies |

| Cyanine7 azide | Labeling Reagent | Molar excess to the biomolecule |

| Copper(II) Sulfate (CuSO₄) | Catalyst Precursor | Catalytic amounts |

| Sodium Ascorbate | Reducing Agent | In excess to CuSO₄ |

| Ligand (e.g., THPTA) | Cu(I) Stabilizer | In slight excess to CuSO₄ |

| Buffer | Reaction Medium | e.g., Phosphate-buffered saline (PBS) |

While specific yields for CuAAC reactions involving Cyanine7 azide are not always reported in a standardized manner, the reaction is generally considered to be high-yielding, often approaching quantitative conversion. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Cyclooctynes (DBCO, BCN)

To circumvent the potential cytotoxicity of the copper catalyst in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. vectorlabs.com This copper-free click reaction utilizes strained cyclooctynes, which possess significant ring strain that facilitates a [3+2] cycloaddition with azides without the need for a catalyst. vectorlabs.com Cyanine7 azide readily reacts with various cyclooctyne (B158145) derivatives, most notably Dibenzocyclooctyne (DBCO) and Bicyclononyne (BCN). vectorlabs.comaatbio.com

The reaction between Cyanine7 azide and a DBCO- or BCN-modified molecule is highly efficient and bioorthogonal, proceeding smoothly under physiological conditions. aatbio.com The choice between DBCO and BCN can influence the reaction kinetics and the properties of the final conjugate. DBCO generally exhibits faster reaction kinetics with azides compared to BCN due to its higher ring strain. researchgate.net However, BCN is a smaller and less hydrophobic molecule, which can be advantageous in certain biological applications. windows.net

The progress of SPAAC reactions can often be monitored by UV-Vis spectroscopy, as the consumption of DBCO, for instance, leads to a decrease in its characteristic absorbance at around 310 nm. aatbio.com

| Cyclooctyne | General Second-Order Rate Constant with Benzyl Azide (M⁻¹s⁻¹) | Key Features |

| DBCO | ~0.1 - 1.0 | Fast reaction kinetics. nih.govrsc.org |

| BCN | ~0.01 - 0.1 | Smaller, more hydrophilic than DBCO. windows.netnih.gov |

It is important to note that the reaction rates are dependent on the specific azide, solvent, temperature, and pH. rsc.org For example, studies have shown that the nature of the azide (primary, secondary, or tertiary) can significantly impact the reaction rate with sterically demanding cyclooctynes like DBCO. nih.gov

Orthogonal Click Chemistry Applications

The high specificity of both CuAAC and SPAAC allows for their use in orthogonal labeling strategies, where multiple, distinct biomolecules can be labeled in the same system without cross-reactivity. researchgate.netnih.gov An orthogonal system can be designed by utilizing the distinct reactivity of a terminal alkyne (for CuAAC) and a strained cyclooctyne (for SPAAC).

For instance, a biological system containing two different molecules, one modified with a terminal alkyne and the other with a cyclooctyne (e.g., DBCO), can be sequentially or simultaneously labeled with two different azide-functionalized reporters. Cyanine7 azide could be used to react with the cyclooctyne-modified molecule via SPAAC. Subsequently, a different azide-bearing dye could be introduced along with a copper catalyst to specifically label the terminal alkyne-modified molecule via CuAAC. researchgate.netnih.gov This sequential approach is possible because the terminal alkyne will not react with the azide in the absence of the copper catalyst, and the cyclooctyne will have already been consumed in the first step. researchgate.net

This powerful strategy enables the simultaneous tracking and analysis of multiple biological targets within a complex environment, such as a living cell. nih.gov

Bioconjugation Strategies and Bio Orthogonal Labeling

Covalent Attachment to Macromolecules

Cyanine7 azide (B81097) is a versatile tool for covalently labeling a wide range of macromolecules, including proteins, peptides, antibodies, and nucleic acids. glpbio.com The primary method for this covalent attachment is through click chemistry, where the azide group on the Cy7 molecule reacts with an alkyne-modified biomolecule. lumiprobe.commedchemexpress.com This reaction, often catalyzed by copper(I), forms a stable triazole linkage. medchemexpress.com An alternative, strain-promoted alkyne-azide cycloaddition (SPAAC) can also be employed, which does not require a cytotoxic copper catalyst and can be used with molecules containing DBCO or BCN groups. medchemexpress.commedchemexpress.com

Site-Specific Labeling of Proteins and Peptides

The azide functionality of Cyanine7 azide allows for its site-specific incorporation into proteins and peptides that have been modified to contain an alkyne group. medchemexpress.com This approach offers precise control over the location of the fluorescent label, which is crucial for maintaining the biological activity of the protein or peptide. lubio.ch For instance, proteins with a free cysteine residue can be selectively labeled with certain heptamethine cyanine (B1664457) dyes that possess a meso-Cl functionality, as the thiol group displaces the meso-Cl. nih.govmdpi.com

Commonly, click chemistry is employed to conjugate Cyanine7 azide to alkyne-modified proteins and peptides. medchemexpress.comb-cdn.net This involves the reaction of the azide group on the dye with a terminal alkyne on the protein or peptide, resulting in a stable covalent bond. medchemexpress.com This method is highly efficient and specific, ensuring that the dye is attached only at the desired location. medchemexpress.com

Table 1: Research Findings on Site-Specific Labeling of Proteins and Peptides with Cyanine Dyes

| Finding | Description |

| Cysteine-Specific Labeling | Heptamethine cyanine dyes with a meso-Cl group can selectively label proteins containing free cysteine residues under physiological conditions. nih.govmdpi.com |

| Click Chemistry Compatibility | Cyanine7 azide readily participates in copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions for labeling alkyne-modified proteins and peptides. medchemexpress.commedchemexpress.com |

| Preservation of Biological Activity | Site-specific labeling helps to minimize alterations to the biological function of the labeled protein or peptide. lubio.ch |

Conjugation to Antibodies for Immunofluorescence Applications

Cyanine7 azide is frequently conjugated to antibodies for use in immunofluorescence-based applications, such as flow cytometry and immunohistochemistry. biolegend.combiolegend.comamazonaws.com The resulting fluorescently labeled antibodies can be used to specifically detect and visualize target antigens in cells and tissues. biolegend.comstemcell.com The conjugation process typically involves the use of click chemistry to attach the Cyanine7 azide to an alkyne-modified antibody. axispharm.com Alternatively, antibody labeling kits containing a sulfo-Cyanine7 NHS ester are available, which react with primary amines on the antibody. lumiprobe.com

These labeled antibodies are valuable tools for a variety of research applications, including identifying specific cell populations, studying protein expression and localization, and diagnosing diseases. biolegend.combiolegend.comamazonaws.comstemcell.com For example, antibodies conjugated to PE-Cyanine7 or APC-Cyanine7 are commonly used in multi-color flow cytometry to identify and characterize different immune cell subsets. thermofisher.comthermofisher.com

Table 2: Examples of Cyanine7-Conjugated Antibodies in Immunofluorescence

| Antibody Target | Application |

| CD31 | Immunofluorescence microscopy, immunohistochemistry of frozen tissue sections. amazonaws.com |

| CD45RA | Flow cytometry analysis of human peripheral blood mononuclear cells. stemcell.com |

| CD86 | Flow cytometry, immunoprecipitation, immunohistochemistry of frozen sections. biolegend.com |

| I-A/I-E | Flow cytometry, immunoprecipitation, immunohistochemistry of frozen sections. biolegend.com |

Modification of Oligonucleotides and Nucleic Acids

Cyanine7 azide is a valuable reagent for the post-synthetic modification of oligonucleotides and nucleic acids. lumiprobe.comaxispharm.com The azide group allows for the efficient labeling of alkyne-modified DNA and RNA strands via click chemistry. lumiprobe.comglenresearch.com This method is highly specific and results in a stable linkage between the dye and the nucleic acid. glenresearch.com

Fluorescently labeled oligonucleotides have a wide range of applications in molecular biology and diagnostics. stratech.co.uk They are used as probes in techniques such as fluorescence in situ hybridization (FISH), polymerase chain reaction (PCR), and DNA sequencing. glpbio.comstratech.co.uk The near-infrared fluorescence of Cyanine7 is particularly beneficial for these applications as it reduces background interference from biological samples. glenresearch.com

A water-soluble version, Disulfo-Cyanine 7 azide, offers improved solubility and reduced aggregation, making it well-suited for labeling DNA and RNA in aqueous environments. glenresearch.com This derivative can be readily conjugated to nucleic acids using standard click chemistry protocols. glenresearch.com

Labeling of Small Molecule Probes

Cyanine7 azide can be used to fluorescently label small molecule probes, enabling their visualization and tracking in biological systems. glpbio.com The conjugation of a fluorescent dye like Cyanine7 to a small molecule allows researchers to study its distribution, metabolism, and interactions with other molecules in vitro and in vivo.

The primary method for attaching Cyanine7 azide to small molecules is through click chemistry, where the azide reacts with an alkyne group on the small molecule. medchemexpress.com This creates a stable, covalent bond that allows the small molecule to be tracked without significantly altering its biological activity. This technique is widely used in drug discovery and development to assess the pharmacokinetic and pharmacodynamic properties of new drug candidates.

Cellular and Subcellular Labeling Approaches

Cyanine7 azide and its derivatives are valuable tools for labeling live cells and their components. medchemexpress.com The near-infrared fluorescence of Cy7 allows for deep tissue penetration and reduced background autofluorescence, making it ideal for in vivo imaging.

Labeling Methodologies for Live Cell Systems

The most common method for labeling live cells with Cyanine7 azide is through click chemistry. medchemexpress.com Cells can be metabolically labeled with an alkyne-containing sugar, which is incorporated into the cell's glycans. Subsequent treatment with Cyanine7 azide results in the specific labeling of these glycans on the cell surface. medchemexpress.com

Alternatively, antibodies conjugated to Cyanine7 can be used to label specific cell surface proteins on live cells for applications like flow cytometry. medchemexpress.com Water-soluble forms of Cyanine7, such as Sulfo-Cyanine7, are particularly useful for labeling biomolecules in aqueous environments without the need for organic co-solvents, which can be toxic to cells. medchemexpress.com This is advantageous for labeling sensitive biomolecules and preventing hydrophobic aggregation.

Organelle-Specific Targeting Strategies (e.g., Mitochondria)

The ability to direct fluorescent probes to specific subcellular compartments is crucial for understanding cellular processes in detail. Cyanine7 azide is frequently used in strategies to target specific organelles, most notably the mitochondria, which are central to cellular metabolism and are implicated in numerous diseases. nih.govnih.gov

A primary strategy for mitochondrial targeting involves conjugating the Cyanine7 dye to a lipophilic cationic moiety, such as triphenylphosphonium (TPP). nih.gov The large positive charge and delocalized nature of the TPP cation facilitate its accumulation within the mitochondria, driven by the organelle's negative membrane potential. Researchers have synthesized mitochondria-targeted IR780 analog derivatives, such as Cy-TPP, by conjugating Cy7-Cl with a TPP moiety. This enhances the internalization and accumulation of the dye within mitochondria, leveraging the lipophilic cationic properties of both the Cy7 core and the TPP ligand for improved imaging and therapeutic applications. nih.gov The development of such targeted dyes is particularly important for studying neurodegenerative diseases, where mitochondrial dysfunction is often an early indicator. nih.gov

| Targeting Moiety | Targeted Organelle | Principle of Targeting | Research Application |

| Triphenylphosphonium (TPP) | Mitochondria | Accumulation driven by the negative mitochondrial membrane potential. nih.gov | Enhanced visualization of mitochondria in cancer cells for imaging and photodynamic therapy. nih.gov |

| Specific Peptides | Mitochondria | Recognition by mitochondrial protein import machinery. | Studying mitochondrial dynamics and function in disease models. nih.gov |

Integration with Polymeric Materials and Nanostructures

The versatility of Cyanine7 azide extends to its integration with synthetic polymers and nanostructures, creating sophisticated tools for drug delivery and bioimaging. nih.govrsc.org

Fluorescent Labeling of Biocompatible Block Copolymers and Nanoparticles

Block copolymers (BCPs) can self-assemble into well-defined nanostructures like micelles, which are extensively used as drug delivery vehicles. rsc.org Fluorescently labeling these BCPs with Cyanine7 azide allows for precise tracking of their biodistribution and cellular uptake. For instance, Cy7 has been conjugated to azide-functionalized block copolymers (e.g., PEG-b-pHPMA-lactate) using CuAAC click chemistry. acs.org These labeled micelles have demonstrated highly efficient tumor targeting in mouse models, as visualized through noninvasive fluorescence imaging techniques. acs.org

Similarly, Cyanine7 azide is used to functionalize various nanoparticles, such as liposomes and superparamagnetic iron oxide nanoparticles (SPIONs). google.comcreative-biolabs.com This labeling enables the tracking of nanoparticles in vivo and the study of their interactions with biological systems. The azide group on the dye reacts with an alkyne or DBCO group on the nanoparticle surface to form a stable covalent bond, ensuring the fluorescent tag remains attached. google.comcreative-biolabs.com

| Nanostructure | Conjugation Method | Application | Key Finding |

| Block Copolymer Micelles | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | In vivo tumor targeting and imaging. acs.org | Achieved highly efficient tumor targeting in a breast cancer mouse model. acs.org |

| Liposomes | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Imaging and tracking of liposomal drug delivery vehicles. creative-biolabs.com | Stable labeling for research purposes. creative-biolabs.com |

| Iron Oxide Nanoparticles (SPIONs) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Creating stable polyvalent conjugates for biological applications. google.com | Rapid coupling to create high-density agent-nanoparticle hybrids. google.com |

Functionalization of Hydrogels and Injectable Biomaterials

Injectable hydrogels are promising biomaterials for tissue engineering and localized drug delivery due to their high water content and biocompatibility. nih.govnih.gov Functionalizing these hydrogels with Cyanine7 azide provides a means to monitor their stability, degradation, and localization non-invasively after injection. In one study, azide-modified alginate hydrogels were covalently labeled with a Cy7 fluorophore. nih.gov In vivo fluorescence imaging revealed that hydrogels cross-linked with tetrabicyclononyne (tBCN) showed improved retention and stability at the intramuscular injection site compared to ionically cross-linked gels. nih.gov The click chemistry reaction between the Cyanine7 azide and a corresponding reactive group on the hydrogel polymer ensures stable, long-term labeling essential for these studies. nih.govlumiprobe.com

Non-Covalent Interactions and Intercalation Studies

Beyond covalent labeling, Cyanine7 and its derivatives participate in significant non-covalent interactions, which are exploited for sensing and imaging applications.

DNA Binding Mechanisms and Fluorescence Enhancement

Cyanine dyes, including Cyanine7, are known to bind to double-helical DNA. szabo-scandic.commedchemexpress.comtargetmol.com This interaction typically occurs through intercalation, where the planar dye molecule inserts itself between the base pairs of the DNA helix. medchemexpress.comszabo-scandic.com This binding event often leads to a significant enhancement of the dye's fluorescence quantum yield. medchemexpress.comtargetmol.commedchemexpress.com This property is highly useful for nucleic acid quantification and visualization. While some cyanine dyes linked to DNA termini stack at the end of the helix, those linked internally are thought to bind within the DNA grooves. acs.org The azide group on Cyanine7 azide allows for its preliminary conjugation to other molecules, which can then be studied for their DNA binding properties.

| Interaction Type | Effect on Fluorescence | Application |

| Intercalation in double-helical DNA | Enhanced fluorescence quantum yield. szabo-scandic.commedchemexpress.comtargetmol.com | Nucleic acid detection and quantification. szabo-scandic.comglenresearch.com |

| Groove Binding | Moderate fluorescence change. acs.org | Probing DNA structure and conformation. acs.org |

Receptor-Ligand Interactions and Biological Tracking

To increase the specificity of biological tracking, Cyanine7 azide is often conjugated to ligands that target specific cellular receptors. nih.gov This approach is widely used in cancer research to image tumors that overexpress certain receptors. By attaching Cy7 to a targeting ligand, such as an antibody or a small molecule, the resulting fluorescent conjugate can selectively accumulate at the site of interest, improving the signal-to-background ratio for imaging. nih.gov For example, PE-Cyanine7 has been conjugated to anti-CD3 antibodies to study T-cell receptor interactions and to anti-CD137L antibodies to investigate costimulatory pathways in immune cells. biocompare.comcloudfront.net This strategy allows for the precise tracking of specific cell populations and the visualization of receptor-ligand binding events in complex biological environments. medchemexpress.commedchemexpress.com

Advanced Applications in Biological Imaging and Sensing

Near-Infrared Fluorescence Imaging Modalities

The utility of Cyanine7 azide (B81097) in fluorescence imaging stems from its favorable photophysical properties in the near-infrared window. axispharm.com This spectral range is particularly advantageous for biological studies due to the reduced interference from endogenous molecules.

| Property | Value | Reference |

|---|---|---|

| Excitation Maximum (λex) | 750 nm | lumiprobe.comomichem.com |

| Emission Maximum (λem) | 773 nm | lumiprobe.comomichem.com |

| Molar Extinction Coefficient (ε) | ~200,000 L·mol⁻¹·cm⁻¹ | omichem.com |

| Fluorescence Quantum Yield | 0.3 | lumiprobe.com |

In laboratory settings, Cyanine7 azide is extensively used for labeling and visualizing biological structures at the cellular level. The azide group on the molecule allows for its efficient and specific conjugation to biomolecules, such as proteins, nucleic acids, and peptides, that have been modified to contain a corresponding alkyne group. lumiprobe.cominterchim.fr This process, known as a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," forms a stable covalent bond. vectorlabs.com

Once conjugated to a target biomolecule, the bright and photostable fluorescence of Cy7 azide enables high-resolution imaging of cellular components and processes using techniques like fluorescence microscopy and flow cytometry. axispharm.comaxispharm.com Its fluorescence is notably stable across a wide pH range (pH 4 to 10), which is crucial for maintaining a consistent signal in diverse biological environments. vectorlabs.com Furthermore, its emission in the NIR spectrum helps to minimize the autofluorescence that is often problematic when imaging biological specimens with visible light fluorophores. vectorlabs.com

The application of Cyanine7 azide extends to non-invasive imaging in living organisms, particularly in preclinical animal models used in cancer research and drug development. nih.govnih.gov When conjugated to targeting moieties like peptides or antibodies, Cy7 azide can be used to track the biodistribution and accumulation of these molecules in real-time. researchgate.net

For example, in a study involving mice with ear inflammation, a neutrophil-specific peptide labeled with Cyanine7 was administered. researchgate.net Fluorescence imaging revealed that the probe's intensity in the inflamed tissue was approximately four times higher than in the control tissue 24 hours after injection. This demonstrated the probe's ability to specifically target and visualize activated neutrophils associated with inflammation. researchgate.net

| Parameter | Finding | Reference |

|---|---|---|

| Imaging Probe | cinnamoyl-F(D)LF(D)LF-PEG-Cyanine7 | researchgate.net |

| Animal Model | Mouse model of ear inflammation | researchgate.net |

| Target | Activated neutrophils | researchgate.net |

| Key Result | ~4-fold higher fluorescence in inflamed tissue vs. control at 24h | researchgate.net |

Imaging in the near-infrared window (specifically the NIR-I window from 650-950 nm where Cy7 operates) offers two primary advantages over traditional visible light imaging. researchgate.netnih.gov

First, NIR light can penetrate deeper into biological tissues. photonics.com This is because major biological components like hemoglobin and water absorb and scatter light to a much lesser extent in this spectral region compared to the visible range. nih.govnih.gov This reduced attenuation allows for the visualization of fluorescent signals from deeper structures within a living organism. photonics.com

Second, tissue autofluorescence—the natural fluorescence from endogenous molecules like collagen and elastin—is significantly lower in the NIR window. nih.govnih.gov This reduction in background "noise" leads to a much higher signal-to-background ratio, resulting in clearer, higher-contrast images. photonics.com These properties make NIR fluorophores like Cyanine7 azide highly suitable for sensitive in vivo imaging. nih.gov

Multi-Modal Imaging Integrations

The versatility of Cyanine7 azide is further enhanced by its integration into multi-modal imaging strategies, where it is combined with other imaging agents to provide complementary information from a single probe.

Photoacoustic imaging is a hybrid modality that combines light and sound. frontiersin.org A short laser pulse excites a light-absorbing molecule (a contrast agent), causing it to heat up and undergo thermoelastic expansion. This expansion generates an ultrasound wave that can be detected to form an image. Cyanine (B1664457) dyes are effective PAI agents due to their strong absorption in the NIR window. nih.gov

In preclinical studies, cyanine-based probes have been successfully used for PAI. For instance, a novel cyanine dye, IC7-1-Bu, demonstrated a 2.3-fold higher PA signal than the clinically approved Indocyanine green (ICG) and showed significant accumulation in tumors in a mouse model, providing a tumor-to-background signal ratio of approximately 2.5. researchgate.net In another study, a commercially available cyanine-based probe targeting bacteria (PSVue794) was used to differentiate sites of bacterial infection from sterile inflammation via PAI, with infected sites showing a significantly higher PA signal. nih.gov These studies highlight the potential of using cyanine scaffolds like that of Cy7 for developing dual fluorescence and photoacoustic imaging agents. researchgate.netnih.gov

Magnetic Resonance Imaging (MRI) is a powerful clinical tool that provides high-resolution anatomical images of soft tissues. semanticscholar.org To enhance contrast, MRI often relies on contrast agents, typically containing paramagnetic metals like Gadolinium. nih.gov

The azide functionality of Cyanine7 azide is ideal for creating dual-modality MRI and fluorescence probes. nih.govens-lyon.fr Using click chemistry, the Cy7 azide can be conjugated to a chelator molecule that carries an MRI-active metal. nih.gov This creates a single hybrid probe that can be detected by both imaging modalities. Such a probe allows researchers to leverage the high sensitivity of fluorescence imaging with the detailed, high-resolution anatomical context provided by MRI. frontiersin.orgnih.gov This approach has been explored by conjugating dyes like Sulfo-Cyanine7 to chelator scaffolds, which are then used for both PET (a nuclear imaging technique) and optical imaging in preclinical tumor models. nih.gov This strategy enables a comprehensive view, from whole-body distribution to specific cellular interactions.

Hybrid Imaging Platforms (e.g., Optical-Ultrasound, Optical-CT, Optical-PET/SPECT Synergies for Enhanced Resolution and Depth)

To overcome the limitations of single imaging modalities, Cyanine7 azide is increasingly integrated into hybrid imaging platforms, combining the high sensitivity of optical imaging with the high spatial resolution and deep tissue penetration of other techniques.

Optical-PET/SPECT: Dual-modality probes for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) and optical imaging offer complementary data for research and diagnostics. exlibrisgroup.comnih.gov By conjugating a derivative, Sulfo-Cyanine7, to a chelator scaffold like Fusarinine C (FSC), researchers have created agents that can be labeled with radionuclides (e.g., gallium-68) for PET imaging while simultaneously providing NIR fluorescence. rsc.org This approach allows for whole-body radionuclide-based imaging to identify regions of interest, followed by high-resolution optical imaging for detailed visualization, for instance, in image-guided surgery. The azide group on Cyanine7 provides a versatile handle for attaching it to chelator-modified targeting vectors. A significant challenge in this dual-modality approach is the potential for radiobleaching, where the high energy from radionuclides can degrade the fluorophore, but studies have shown that radioprotectants can mitigate this effect. nih.gov

Optical-CT: Computed Tomography (CT) provides excellent anatomical resolution. Hybrid Optical-CT probes can be developed by conjugating Cyanine7 azide to nanoparticles that have high X-ray attenuation, such as gold or lanthanide-based nanoparticles. nih.gov These nanoparticles serve as the CT contrast agent, while the attached Cyanine7 provides fluorescent signaling. This synergy enables the precise anatomical localization of biological targets with CT, which can then be studied at a molecular level using fluorescence imaging.

Optical-Ultrasound: The combination of optical imaging with ultrasound is a promising strategy, particularly for image-guided therapy. nih.gov In this modality, microbubbles, which are effective ultrasound contrast agents, can be functionalized with targeting ligands and fluorescent dyes. semanticscholar.org While direct examples using Cyanine7 azide are still emerging, its NIR properties make it an ideal candidate. nih.gov Cyanine7 azide could be clicked onto the surface of targeted microbubbles, allowing for real-time ultrasonic tracking of the microbubbles to a specific site, followed by fluorescent imaging to monitor the local delivery and uptake of a therapeutic payload released by ultrasound-induced cavitation. mdpi.com

High-Resolution Microscopy Techniques

The favorable photophysical properties of Cyanine7 make it a valuable fluorophore for modern high-resolution microscopy, enabling visualization beyond the diffraction limit of light.

Confocal microscopy is a cornerstone technique for obtaining high-resolution, optically sectioned images of fluorescently labeled specimens. nih.gov The use of Cyanine7 azide is particularly advantageous in this context. Its emission in the NIR spectrum (typically around 770-780 nm) significantly reduces background noise from cellular autofluorescence, which is most prominent in the visible range. axispharm.com This results in a higher signal-to-background ratio, enabling clearer visualization of subcellular structures. nih.gov Through click chemistry, Cyanine7 azide can be covalently attached to antibodies or other specific binders to label proteins, organelles, or other molecular components within the cell for detailed 3D imaging and analysis.

Super-resolution microscopy techniques, such as Stochastic Optical Reconstruction Microscopy (STORM) and Stimulated Emission Depletion (STED) microscopy, bypass the diffraction limit of light to achieve near-molecular spatial resolution. nih.govibidi.com The success of these methods relies heavily on the properties of the fluorescent probes used, which must be very bright and photostable. biotium.com

While specific applications of Cyanine7 azide in super-resolution are still developing, its potential is significant. Cyanine dyes are a well-established class of fluorophores for these techniques, with dyes like Cy5 and Alexa Fluor 647 being workhorses for STORM. nih.govthermofisher.com Cyanine7 azide's high quantum yield and photostability are desirable traits for the repeated photo-switching cycles required in STORM. lumiprobe.combiotium.com Its long-wavelength emission could also be beneficial for multi-color super-resolution imaging, expanding the palette of available probes to visualize multiple targets simultaneously with nanoscale resolution. nih.gov

Biosensing and Activity-Based Probes

The ability to conjugate Cyanine7 azide to functional molecules via click chemistry makes it an excellent reporter tag for biosensors and activity-based probes (ABPs), which are designed to monitor specific biological activities in real-time.

The proteasome is a critical protein complex for cellular protein degradation, and its dysregulation is linked to diseases like cancer. stanford.edu Activity-based probes are powerful tools for monitoring the function of specific catalytic subunits of the proteasome. stanford.edu A common strategy involves a three-part probe: a peptide recognition element, a reactive "warhead" that covalently binds to the active site of a proteasome subunit, and a reporter tag. stanford.edu

Recent advancements have focused on creating "clickable" proteasome probes. researchgate.netnih.gov In this approach, a peptide-based inhibitor (e.g., based on epoxomicin) is synthesized with an alkyne handle. nih.gov This alkyne-modified probe is introduced to cells or lysates, where it selectively binds to active proteasomes. After binding, Cyanine7 azide can be attached via a copper-catalyzed click reaction. The resulting NIR fluorescence allows for the direct visualization and quantification of active proteasome subunits via in-gel fluorescence scanning or flow cytometry. nih.gov This method provides a versatile platform to study proteasome activity and screen for potential inhibitors.

Table 1: Properties of Cyanine7 Azide (Chloride)

| Property | Value | Reference(s) |

| Molecular Formula | C40H51ClN6O | lumiprobe.com |

| Excitation Max (λex) | ~750 nm | axispharm.com |

| Emission Max (λem) | ~773 nm | axispharm.com |

| Reactive Group | Azide (-N3) | lumiprobe.com |

| Conjugation Chemistry | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | lumiprobe.comnih.gov |

| Solubility | Soluble in organic solvents (DMSO, DMF); low solubility in water | lumiprobe.com |

Beyond the proteasome, Cyanine7 azide can be used to construct probes for a wide range of other enzymes, such as proteases involved in cancer metastasis (e.g., matrix metalloproteinases or cathepsins). mdpi.com The design of such probes often relies on a fluorescence resonance energy transfer (FRET) or a self-quenching mechanism.

For an activatable probe, Cyanine7 can be paired with a quencher molecule through a peptide linker that is a specific substrate for the enzyme of interest. In its intact state, the probe's fluorescence is quenched. Upon enzymatic cleavage of the linker, Cyanine7 is separated from the quencher, leading to a "turn-on" of NIR fluorescence. This activation is directly proportional to the enzyme's activity. nih.gov The azide functionality allows for the straightforward incorporation of the Cyanine7 moiety into these complex probe designs. Such probes enable the real-time monitoring of dynamic cellular processes and provide valuable insights into disease mechanisms and response to therapy. mdpi.comnih.gov

Table 2: Components of a Clickable Activity-Based Probe for Proteasomes

| Component | Function | Example | Reference(s) |

| Recognition Element | A peptide sequence that directs the probe to the proteasome active site. | Tri- or tetrapeptide sequence | stanford.edu |

| Reactive Group ("Warhead") | An electrophile that forms a covalent bond with the active-site threonine. | Epoxyketone, Vinyl sulfone | stanford.eduresearchgate.net |

| Clickable Handle | A small, bio-orthogonal functional group for attaching the reporter tag. | Terminal Alkyne | nih.gov |

| Reporter Tag | A molecule that enables detection and quantification after the click reaction. | Cyanine7 azide | nih.gov |

Research Perspectives and Future Directions

Rational Design of Next-Generation Cyanine7 Azide (B81097) Derivatives

The future of Cy7 azide research is intrinsically linked to the rational design of new derivatives with enhanced properties. Current research focuses on overcoming the limitations of existing cyanine (B1664457) dyes, such as photobleaching and suboptimal quantum yields. researchgate.net A key strategy involves the structural modification of the Cy7 core. For instance, introducing a cyclohexane-bridged polymethyne chain has been shown to increase the quantum yield by as much as 20% compared to the parent structure, resulting in a brighter fluorescent signal. malvernpanalytical.comthermofisher.comoraclebio.com

Another promising avenue is the incorporation of heavy atoms, like iodine, into the cyanine structure. ahajournals.org This modification can enhance the generation of reactive oxygen species (ROS), a critical factor for photodynamic therapy, while simultaneously maintaining the dye's fluorescence for imaging. ahajournals.org The goal is to create derivatives with superior photostability, higher quantum yields, and tailored functionalities for specific biological applications. researchgate.net Future designs will likely focus on fine-tuning these properties to develop highly specific and efficient probes.

Table 1: Properties of Cyanine7 Azide and its Derivatives

| Property | Cyanine7 azide (chloride) | Bridged Cyanine7 azide | Iodinated Cyanine7 |

|---|---|---|---|

| Excitation Max (nm) | ~750-756 | ~750 | ~808 (for irradiation) |

| Emission Max (nm) | ~773-779 | ~773 | Maintained fluorescence |

| Quantum Yield | 0.3 openaccessjournals.com | Increased by 20% malvernpanalytical.comthermofisher.comoraclebio.com | Optimized for ROS generation ahajournals.org |

| Key Advantage | Click chemistry functionality | Enhanced brightness and photostability | Dual PTT/PDT efficacy |

| Reference | openaccessjournals.commedchemexpress.com | malvernpanalytical.comthermofisher.comoraclebio.com | ahajournals.org |

This table provides an interactive comparison of the spectral and functional properties of different Cyanine7 azide derivatives.

Exploration of Novel Bioorthogonal Conjugation Chemistries for Cyanine7 Azide

The azide group on Cy7 azide is a versatile chemical handle that enables its conjugation to a wide array of biomolecules through bioorthogonal chemistry. The most common methods are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.comlumiprobe.comnumberanalytics.com SPAAC, which utilizes cyclooctyne (B158145) derivatives like DBCO or BCN, is particularly advantageous for in vivo applications as it obviates the need for a cytotoxic copper catalyst. lumiprobe.combiorxiv.org

Future research will likely explore novel bioorthogonal reactions that offer faster kinetics, higher efficiency, and greater specificity. This could involve the development of new azide-reactive partners or entirely new ligation chemistries that can be performed under physiological conditions with minimal perturbation to biological systems. spiedigitallibrary.org The aim is to expand the toolkit of bio-conjugation strategies, allowing for more complex and multifunctional molecular constructs for advanced imaging and therapeutic applications. biorxiv.orgmedchemexpress.com

Expanding Applications in Molecular Diagnostics Research

Cyanine7 azide has already proven its utility in various molecular diagnostic platforms, including fluorescence microscopy, in vivo imaging, and Western blotting. frontiersin.org Its NIR fluorescence is ideal for deep-tissue imaging due to reduced light scattering and minimal tissue autofluorescence. nih.gov

The future will see an expansion of its use in more sophisticated diagnostic assays. This includes the development of activatable probes that only fluoresce upon interaction with a specific biomarker, thereby increasing the signal-to-noise ratio and diagnostic accuracy. numberanalytics.com Furthermore, the ability to conjugate Cy7 azide to targeting ligands, such as antibodies or peptides, will enable the development of highly specific probes for the early detection and monitoring of diseases like cancer. tocris.com The integration of Cy7 azide into multiplexed imaging platforms, allowing for the simultaneous detection of multiple biomarkers, is another promising direction. frontiersin.org

Integration with Advanced Therapeutic Strategies

The theranostic potential of Cy7 derivatives is a major area of current and future research. researchgate.net These compounds can serve as both imaging agents and therapeutic effectors, particularly in the fields of photothermal therapy (PTT) and photodynamic therapy (PDT). researchgate.net Upon irradiation with NIR light, certain Cy7 derivatives can generate heat (for PTT) or cytotoxic reactive oxygen species (for PDT) to selectively destroy cancer cells. researchgate.netahajournals.org

The development of nanoparticle-based systems that encapsulate or are conjugated to Cy7 azide represents a significant step forward. researchgate.net These nanoparticles can improve the dye's stability, and pharmacokinetic profile, and allow for targeted delivery to tumor tissues. researchgate.netthno.org Future strategies will focus on creating multifunctional nanoplatforms that combine Cy7 azide-based imaging and phototherapy with other treatment modalities, such as chemotherapy, for synergistic effects. researchgate.netmedchemexpress.com The use of Cy7 azide in targeted drug delivery vehicles, where it can act as both a tracking agent and a therapeutic component, is also a rapidly evolving field. nih.govnih.gov

Methodological Advancements in Signal Detection, Quantification, and Image Analysis

The utility of Cyanine7 azide in research is critically dependent on the ability to accurately detect, quantify, and analyze its fluorescent signal. Current detection methods primarily rely on in vivo imaging systems and fluorescence microscopy. frontiersin.org However, to fully exploit the potential of Cy7 azide, advancements in several areas are necessary.

Signal Detection and Quantification: Standardized protocols for quantitative analysis are emerging to ensure the reproducibility and comparability of data from fluorescence imaging studies. medchemexpress.com This involves developing semi-automatic methods for selecting regions of interest (ROIs) and calculating signal-to-background ratios (SBRs). medchemexpress.comnih.gov Software such as Spectrum Living Image and open-source platforms like QuPath are used for quantifying fluorescence signals from images. medchemexpress.comfrontiersin.org Future work will focus on creating more robust and automated quantification methods that can account for variables like tissue depth and autofluorescence. researchgate.netnih.gov

Signal-to-Noise Ratio (SNR) Enhancement: A key challenge in fluorescence imaging is maximizing the SNR. numberanalytics.com Methodological advancements to address this include the development of digital lock-in algorithms that can enhance the SNR of fluorescence images by modulating the light source and demodulating the acquired images. Other strategies involve optimizing imaging parameters and using advanced background correction techniques like orthogonal signal correction. researchgate.netnumberanalytics.com

Advanced Image Analysis: The complexity of biological systems requires sophisticated image analysis techniques to extract meaningful information. Deep learning algorithms, particularly convolutional neural networks (CNNs), are being increasingly used for tasks such as image segmentation, classification, and feature extraction from fluorescence images. openaccessjournals.comthno.org These AI-driven tools can help in identifying specific cellular structures or quantifying the co-localization of multiple fluorescent probes, providing deeper insights into biological processes. oraclebio.com Future developments will likely involve the creation of more powerful and user-friendly analysis software that integrates these advanced algorithms.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Cyanine7 azide (chloride) |

| Cyanine7.5 azide chloride |

| sulfo-Cyanine7 |

| IR780 |

| CyI |

| DBCO (Dibenzocyclooctyne) |

| BCN (Bicyclo[6.1.0]nonyne) |

| Indocyanine green (ICG) |

| SGM-101 |

Q & A

Q. What are the key experimental steps for conjugating Cyanine7 azide to alkyne-modified biomolecules using click chemistry?

To achieve efficient conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC):

- Reagent Preparation : Use a molar ratio of 1:1.5 (alkyne:Cyanine7 azide) to ensure excess azide for complete reaction .

- Catalyst Optimization : Employ 1–5 mol% Cu(I) (e.g., TBTA or THPTA complexes) to minimize copper-induced toxicity in biological systems .

- Reaction Conditions : Conduct reactions in aqueous buffers (pH 6.5–7.5) at 25–37°C for 1–4 hours, followed by purification via size-exclusion chromatography or dialysis to remove unreacted dye .

- Validation : Confirm conjugation using MALDI-TOF mass spectrometry or fluorescence gel electrophoresis .

Q. How should researchers characterize the purity and identity of Cyanine7 azide prior to experimental use?

- Purity Analysis : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% recommended) .

- Structural Confirmation : Perform H NMR (in deuterated DMSO or methanol) to verify azide peak at ~3.3 ppm and aromatic proton signatures of the cyanine backbone .

- Spectroscopic Validation : Measure absorbance at 750 nm (ε ≈ 200,000 Mcm) and emission at 773 nm to confirm dye integrity .

Q. What are the primary applications of Cyanine7 azide in bioimaging?

- Live-Cell Tracking : Label cell-surface glycans via metabolic incorporation of alkyne-modified sugars, followed by CuAAC-mediated conjugation .

- In Vivo Imaging : Utilize its near-infrared (NIR) emission (773 nm) for deep-tissue imaging with minimal autofluorescence .

- Oligonucleotide Probes : Post-synthetically modify DNA/RNA with alkyne handles for fluorescent tagging in hybridization assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported molecular weights or spectral data for Cyanine7 azide?

- Source Comparison : Cross-reference data from peer-reviewed studies (e.g., molecular formula: CHClNO vs. CHClNO ).

- Independent Characterization : Perform high-resolution mass spectrometry (HRMS) and elemental analysis to confirm batch-specific properties .

- Batch Documentation : Record lot-specific spectral profiles (e.g., absorbance/fluorescence) to establish internal reference standards .

Q. What strategies mitigate photobleaching of Cyanine7 azide during longitudinal imaging?

- Imaging Parameters : Use low-intensity excitation light and short exposure times to reduce dye degradation .

- Antioxidant Additives : Include 1–5 mM Trolox or ascorbic acid in imaging buffers to scavenge reactive oxygen species .

- Sample Storage : Store labeled samples at −80°C in opaque containers with desiccants to prolong stability .

Q. How should experimental designs address non-specific binding of Cyanine7 azide in complex biological systems?

- Control Experiments : Include alkyne-free samples to quantify background fluorescence .

- Blocking Agents : Pre-treat samples with 1% BSA or 0.1% Tween-20 to minimize hydrophobic interactions .

- Orthogonal Validation : Confirm labeling specificity using fluorescence quenching with competitive azide inhibitors .

Q. What advanced analytical techniques validate CuAAC reaction efficiency and product stability?

- Kinetic Analysis : Use stopped-flow spectroscopy to measure reaction rates under varying pH and temperature conditions .

- Stability Profiling : Perform accelerated degradation studies (e.g., 40°C/75% humidity) with HPLC monitoring to assess conjugate shelf-life .

- In Silico Modeling : Predict reaction outcomes using density functional theory (DFT) to optimize azide-alkyne electronic compatibility .

Q. How can Cyanine7 azide be integrated into multiplexed imaging workflows with other NIR dyes?

- Spectral Unmixing : Pair with dyes like Cy5.5 (emission ~694 nm) or IRDye 800CW (~794 nm) and use linear unmixing algorithms to resolve signals .

- Sequential Labeling : Perform staggered CuAAC reactions with orthogonal catalysts (e.g., Cu-free strain-promoted click chemistry for secondary tags) .

Methodological Best Practices

- Storage : Store Cyanine7 azide at −20°C in anhydrous DMSO, shielded from light and moisture. Aliquot to avoid freeze-thaw cycles .

- Safety : Handle in fume hoods with nitrile gloves; copper catalysts require disposal as hazardous waste .

- Data Reproducibility : Document reaction parameters (e.g., solvent purity, catalyst lot) in supplementary materials to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.